3',4'-Dichloro-3-(2-methylphenyl)propiophenone
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Overview
Description
3’,4’-Dichloro-3-(2-methylphenyl)propiophenone is an organic compound with the molecular formula C16H14Cl2O It is a derivative of propiophenone, where the phenyl ring is substituted with two chlorine atoms at the 3’ and 4’ positions and a methyl group at the 2 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’,4’-Dichloro-3-(2-methylphenyl)propiophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses 3’,4’-dichloroacetophenone and 2-methylbenzoyl chloride as starting materials. The reaction is catalyzed by a Lewis acid, such as aluminum chloride (AlCl3), under anhydrous conditions. The general reaction scheme is as follows:
3’,4’-Dichloroacetophenone+2-Methylbenzoyl chlorideAlCl33’,4’-Dichloro-3-(2-methylphenyl)propiophenone
Industrial Production Methods
In an industrial setting, the production of 3’,4’-Dichloro-3-(2-methylphenyl)propiophenone follows similar principles but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control temperature, pressure, and reagent addition.
Chemical Reactions Analysis
Types of Reactions
3’,4’-Dichloro-3-(2-methylphenyl)propiophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3’,4’-dichloro-3-(2-methylphenyl)benzoic acid.
Reduction: Formation of 3’,4’-dichloro-3-(2-methylphenyl)propanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3’,4’-Dichloro-3-(2-methylphenyl)propiophenone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3’,4’-Dichloro-3-(2-methylphenyl)propiophenone involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as a serotonin-norepinephrine-dopamine reuptake inhibitor, affecting neurotransmitter levels in the brain .
Comparison with Similar Compounds
3’,4’-Dichloro-3-(2-methylphenyl)propiophenone can be compared with other similar compounds, such as:
3,4-Dichloromethylphenidate: A potent stimulant with increased affinity for the serotonin transporter.
3,4-Dichlorophenol: Used in the synthesis of various pharmaceuticals and agrochemicals.
The uniqueness of 3’,4’-Dichloro-3-(2-methylphenyl)propiophenone lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(3,4-dichlorophenyl)-3-(2-methylphenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2O/c1-11-4-2-3-5-12(11)7-9-16(19)13-6-8-14(17)15(18)10-13/h2-6,8,10H,7,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRBJQFBBCJOTQN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CCC(=O)C2=CC(=C(C=C2)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40644043 |
Source
|
Record name | 1-(3,4-Dichlorophenyl)-3-(2-methylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40644043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898790-02-8 |
Source
|
Record name | 1-Propanone, 1-(3,4-dichlorophenyl)-3-(2-methylphenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898790-02-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(3,4-Dichlorophenyl)-3-(2-methylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40644043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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